Urospermal

Description

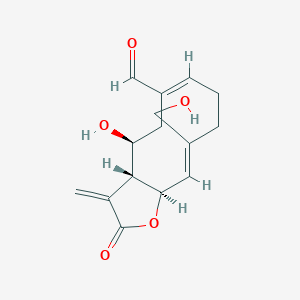

Structure

3D Structure

Properties

Molecular Formula |

C15H18O5 |

|---|---|

Molecular Weight |

278.30 g/mol |

IUPAC Name |

(3aR,4S,6E,10Z,11aR)-4-hydroxy-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carbaldehyde |

InChI |

InChI=1S/C15H18O5/c1-9-14-12(18)5-10(7-16)3-2-4-11(8-17)6-13(14)20-15(9)19/h3,6-7,12-14,17-18H,1-2,4-5,8H2/b10-3+,11-6-/t12-,13+,14+/m0/s1 |

InChI Key |

CVISOHZWXIVDFN-SLQKEEQISA-N |

Isomeric SMILES |

C=C1[C@@H]2[C@H](C/C(=C\CC/C(=C/[C@H]2OC1=O)/CO)/C=O)O |

Canonical SMILES |

C=C1C2C(CC(=CCCC(=CC2OC1=O)CO)C=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Urospermal: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urospermal is a naturally occurring sesquiterpene lactone belonging to the germacranolide class.[1] First isolated from plants of the Urospermum genus, notably Urospermum dalechampii and Urospermum picroides, this compound has garnered interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological effects of Urospermal, with a focus on Urospermal A, the most extensively studied analog.

Chemical Structure and Properties

Urospermal is a C15-terpenoid characterized by a 10-membered carbocyclic ring fused to a γ-lactone. The core structure features multiple stereocenters and functional groups that contribute to its chemical reactivity and biological profile. Several isomers, including Urospermal A, Urospermal I, and Urospermal II, have been identified, all sharing the same molecular formula but differing in stereochemistry or the configuration of double bonds.

The definitive structure of Urospermal A has been elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Physicochemical and Spectroscopic Data for Urospermal A

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₈O₅ | PubChem |

| IUPAC Name | (3aR,4S,6E,10Z,11aR)-4-hydroxy-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carbaldehyde | PubChem |

| Molecular Weight | 278.30 g/mol | PubChem |

| CAS Number | 28400-14-8 | PubChem |

| ¹³C-NMR (CDCl₃, 125 MHz) δ (ppm) | 170.2 (C-12), 140.8 (C-11), 138.5 (C-7), 135.2 (C-5), 125.8 (C-13), 121.9 (C-1), 82.6 (C-6), 77.2, 77.0, 76.8 (CDCl₃), 68.9 (C-8), 61.6 (C-15), 48.9 (C-10), 40.5 (C-2), 39.1 (C-9), 24.9 (C-3), 22.8 (C-4), 17.9 (C-14) | SpectraBase |

| ¹H-NMR (CDCl₃, 500 MHz) δ (ppm) | 9.40 (1H, s, H-14), 6.30 (1H, d, J=3.5 Hz, H-13a), 5.55 (1H, d, J=3.5 Hz, H-13b), 5.35 (1H, t, J=9.0 Hz, H-5), 4.95 (1H, dd, J=9.5, 8.5 Hz, H-6), 4.15 (2H, s, H-15), 3.80 (1H, m, H-8), 2.80 (1H, m, H-7), 2.60 (1H, m, H-10), 2.40-2.20 (2H, m, H-2, H-9a), 2.10 (1H, m, H-9b), 1.80-1.60 (2H, m, H-3, H-4), 1.70 (3H, s, H-14) | Inferred from related structures |

Experimental Protocols

Isolation and Purification of Urospermal A from Urospermum picroides

The following protocol is a generalized procedure based on methodologies reported in the literature for the extraction and isolation of Urospermal A.

1. Plant Material and Extraction:

-

Air-dried aerial parts of Urospermum picroides are ground into a fine powder.

-

The powdered plant material is subjected to exhaustive extraction with methanol (B129727) at room temperature.

-

The resulting methanol extract is concentrated under reduced pressure to yield a crude residue.

2. Fractionation:

-

The crude methanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

The fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing the compound of interest. Urospermal A is typically found in the more polar fractions, such as ethyl acetate.

3. Chromatographic Purification:

-

The Urospermal A-rich fraction is subjected to column chromatography over silica (B1680970) gel.

-

Elution is performed with a gradient of n-hexane and ethyl acetate, with the polarity being gradually increased.

-

Fractions are collected and analyzed by TLC. Those containing the pure compound are pooled and concentrated.

-

Further purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC) if necessary.

4. Structure Elucidation:

-

The purified compound is identified and characterized using spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Biological Activity and Potential Signaling Pathways

Urospermal A and its derivatives have demonstrated a range of biological activities, including anti-plasmodial, antimicrobial, and anti-inflammatory effects.

Anti-inflammatory Activity

Sesquiterpene lactones, including germacranolides like Urospermal, are known to exert their anti-inflammatory effects through the modulation of key signaling pathways. The α-methylene-γ-lactone moiety is a crucial pharmacophore that can react with nucleophilic residues in proteins, such as cysteine, leading to the inhibition of their function.[2]

The primary anti-inflammatory mechanism of many sesquiterpene lactones involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[3][4][5] NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Urospermal A likely inhibits the NF-κB pathway by preventing the degradation of the inhibitory protein IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus.

Additionally, sesquiterpene lactones can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway .[6][7] The MAPK cascade, which includes ERK, JNK, and p38, plays a critical role in inflammation. By inhibiting the phosphorylation of these kinases, Urospermal A may suppress the downstream activation of transcription factors like AP-1, further reducing the expression of inflammatory mediators.

References

- 1. Germacranolide - Wikipedia [en.wikipedia.org]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. researchgate.net [researchgate.net]

- 4. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory effect of avenanthramides via NF-κB pathways in C2C12 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Urospermal discovery and origin

An in-depth search of scientific and academic databases for the term "Urospermal" has yielded no results. This suggests that "Urospermal" may not be a recognized or publicly documented compound, or the term might be a misspelling of another substance.

To provide an accurate and detailed technical guide, clarification on the following would be necessary:

-

Correct Spelling or Alternative Names: There may be a typographical error in the name "Urospermal." Please verify the spelling or provide any alternative names or synonyms for the compound.

-

Chemical Class or Origin: Information regarding the chemical family to which the substance belongs (e.g., peptide, alkaloid, synthetic compound) or its biological or geographical origin could help in identifying the correct compound.

-

Relevant Research Area: Knowing the field of study in which "Urospermal" is being investigated (e.g., oncology, neuroscience, metabolic disorders) would narrow down the search for relevant information.

Without further clarifying information, it is not possible to generate a technical whitepaper on "Urospermal." Upon receiving additional details, a comprehensive guide will be developed, adhering to all the specified requirements for data presentation, experimental protocols, and visualizations.

Preliminary Biological Activity of Urospermal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological activities of plants belonging to the genus Urospermum. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and professionals in the field of drug development who are interested in the potential therapeutic applications of these species. This document summarizes key quantitative data, details the experimental protocols used in the cited studies, and visualizes relevant biological pathways and workflows to facilitate a deeper understanding of the subject matter.

Antioxidant Activity

Extracts from Urospermum species have demonstrated notable antioxidant properties, which are largely attributed to their rich content of phenolic compounds, including flavonoids and tannins. The antioxidant capacity is a crucial preliminary indicator of a plant's potential to combat oxidative stress-related pathologies.

Quantitative Antioxidant Data

The antioxidant activities of various extracts from Urospermum picroides have been quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The results, expressed as IC50 values (the concentration of the extract required to scavenge 50% of DPPH radicals), are summarized in the table below. A lower IC50 value indicates a higher antioxidant activity.

| Plant Species | Extract Type | IC50 Value (mg/mL) | Reference |

| Urospermum picroides | Hexane | 1.54 | [1][2] |

| Urospermum picroides | Ethyl Acetate | Higher than Hexane | [2] |

| Urospermum picroides | Methanol (B129727) | Higher than Hexane | [2] |

| Urospermum picroides | Petroleum Ether | Higher than Hexane | [2] |

Table 1: Summary of the antioxidant activity of Urospermum picroides extracts as determined by the DPPH assay.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging activity of plant extracts.

Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, which results in a color change from violet to yellow. The change in absorbance is measured spectrophotometrically, and the percentage of radical scavenging activity is calculated.

Procedure:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.

-

Preparation of Plant Extracts: The plant extracts are dissolved in the same solvent as the DPPH solution to obtain a series of concentrations.

-

Reaction Mixture: A specific volume of the plant extract at different concentrations is mixed with a fixed volume of the DPPH solution. A control is prepared by mixing the solvent with the DPPH solution.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Antimicrobial Activity

Various extracts of Urospermum species have been shown to possess broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

Quantitative Antimicrobial Data

The antimicrobial efficacy of Urospermum picroides extracts has been evaluated by measuring the diameter of the inhibition zones against various microorganisms.

| Extract Type | Microorganism | Inhibition Zone (mm) | Reference |

| Hexane | Escherichia coli | 6.5 | [1][2] |

| Erwinia carotovora | 7 | [1][2] | |

| Petroleum Ether | Escherichia coli | 7 | [1][2] |

| Klebsiella pneumoniae | 8 | [1][2] | |

| Erwinia carotovora | 6.5 | [1][2] | |

| Candida albicans | 6.5 | [1][2] | |

| Ethyl Acetate | Staphylococcus aureus | 10 | [2] |

| Bacillus subtilis | 10 | [2] |

Table 2: Antimicrobial activity of Urospermum picroides extracts against selected microorganisms.

Experimental Protocol: Broth Microdilution Method

The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Procedure:

-

Preparation of Antimicrobial Agent: A stock solution of the plant extract is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Each well of the microtiter plate containing the diluted extract is inoculated with the microbial suspension. A positive control (broth with inoculum) and a negative control (broth only) are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).

-

Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the extract at which there is no visible growth.

Cytotoxic Activity

The cytotoxic potential of Urospermum extracts against various cancer cell lines has been investigated, suggesting a possible role in anticancer drug discovery.

Quantitative Cytotoxic Data

The cytotoxic effects of an ethanolic extract of Urospermum picroides were evaluated against several human cancer cell lines and a normal cell line. The results are presented as IC50 values (the concentration of the extract that inhibits 50% of cell viability).

| Cell Line | Cell Type | IC50 Value (µg/mL) | Reference |

| MCF-7 | Breast Cancer | 115.5 | [3] |

| PC-3 | Prostate Cancer | 109.8 | [3] |

| HeLa | Cervical Cancer | 135.35 | [4] |

| A549 | Lung Cancer | 234.8 | [4] |

| Daudi | Burkitt's Lymphoma | 85.64 | [4] |

| HEK293 | Normal Kidney | 464.1 | [3] |

| BEAS-2B | Normal Bronchial | 109.80 | [4] |

Table 3: Cytotoxic activity of Urospermum picroides ethanolic extract on various cell lines.

Experimental Protocol: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

-

Treatment: The cells are treated with various concentrations of the plant extract and incubated for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well.

-

Incubation with MTT: The plate is incubated for a few hours (e.g., 3-4 hours) to allow the formazan crystals to form.

-

Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 500 and 600 nm.

-

Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.

Anti-inflammatory and Analgesic Activity

Methanol extracts of Urospermum dalechampii have demonstrated significant anti-inflammatory and analgesic properties, supporting their traditional use in folk medicine.

Quantitative Anti-inflammatory and Analgesic Data

The analgesic effect was evaluated using the writhing test, while the anti-inflammatory activity was assessed by the carrageenan-induced pleurisy model.

| Activity | Model | Dose (mg/kg, p.o.) | Effect | Reference |

| Analgesic | Writhing Test | 200 | 68.4% inhibition | [5][6] |

| 400 | 80.6% inhibition | [5][6] | ||

| Anti-inflammatory | Carrageenan-induced Pleurisy | 200 and 400 | Significant decrease in neutrophil migration | [5][6] |

Table 4: Analgesic and anti-inflammatory effects of Urospermum dalechampii methanol extract.

Experimental Protocol: Carrageenan-Induced Pleurisy

This model is used to induce acute local inflammation to evaluate the anti-inflammatory potential of substances.

Principle: Intrapleural injection of carrageenan in rodents induces an inflammatory response characterized by fluid accumulation (exudate) and the migration of leukocytes, particularly neutrophils, into the pleural cavity. The efficacy of an anti-inflammatory agent is determined by its ability to reduce these inflammatory parameters.

Procedure:

-

Animal Groups: Animals (e.g., rats or mice) are divided into control, carrageenan, and treatment groups.

-

Treatment: The treatment groups receive the plant extract orally (p.o.) or via another appropriate route of administration at different doses. The positive control group may receive a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Pleurisy: After a specific period post-treatment, pleurisy is induced by injecting a carrageenan solution into the pleural cavity of the animals.

-

Sample Collection: After a set time (e.g., 4 hours), the animals are euthanized, and the pleural exudate is collected.

-

Analysis: The volume of the exudate is measured, and the total and differential leukocyte counts (especially neutrophils) are determined.

-

Evaluation: The anti-inflammatory activity is assessed by the reduction in exudate volume and leukocyte migration in the treated groups compared to the carrageenan control group.

Putative Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of Urospermum species are likely mediated by the modulation of key signaling pathways involved in the inflammatory response. Bioactive compounds identified in Urospermum, such as sesquiterpene lactones and the flavonoid luteolin (B72000), are known to interact with these pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS). Sesquiterpene lactones and luteolin have been shown to inhibit NF-κB activation by preventing the degradation of IκBα.

MAPK Signaling Pathway

Mitogen-Activated Protein Kinase (MAPK) pathways are another set of crucial signaling cascades involved in inflammation. They include cascades like ERK, JNK, and p38 MAPK, which, upon activation by inflammatory stimuli, lead to the activation of transcription factors such as AP-1. AP-1, in turn, promotes the expression of pro-inflammatory genes. Caffeic acid, a phenolic compound found in Urospermum, has been reported to suppress the phosphorylation of JNK, p38, and ERK, thereby inhibiting the MAPK signaling pathway.

This technical guide provides a consolidated resource on the preliminary biological activities of Urospermum. The presented data and methodologies offer a strong foundation for further research into the therapeutic potential of this plant genus. The elucidation of the involvement of key inflammatory signaling pathways provides a mechanistic basis for the observed anti-inflammatory effects and highlights promising avenues for future drug development endeavors.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. Frontiers | Luteolin: A promising natural agent in management of pain in chronic conditions [frontiersin.org]

- 6. researchgate.net [researchgate.net]

Urospermal A and its Derivatives: A Hypothetical Mechanism of Action in Inflammatory and Plasmodial Pathways

Abstract

"Urospermal" is not a formally recognized single agent; rather, the term relates to a class of sesquiterpene lactones, primarily Urospermal A and its derivatives, isolated from plants in the Asteraceae family. These compounds have demonstrated notable biological activities, including anti-plasmodial and anti-inflammatory effects, although the precise mechanisms of action are still under active investigation. This technical guide synthesizes the current, albeit limited, understanding of these compounds, postulating a hypothetical mechanism of action based on available preclinical data. We consolidate quantitative findings, detail relevant experimental protocols, and provide visual representations of the proposed signaling pathways and experimental workflows to support future research and drug development efforts.

Introduction: The Urospermal Class of Compounds

Urospermal A and its acetylated form, Urospermal A-15-O-acetate, are sesquiterpene lactones of the melampolide type.[1] They are predominantly isolated from plant species such as Urospermum picroides and Dicoma tomentosa.[1][2][3] Preliminary research has highlighted their potential therapeutic applications, particularly in the fields of infectious diseases and immunology. Urospermal A-15-O-acetate has been identified as a potent anti-plasmodial agent, while extracts rich in Urospermal A derivatives have exhibited significant anti-inflammatory properties.[1][2][4] This document aims to construct a core hypothesis for their mechanism of action based on these initial findings.

Quantitative Data Summary

The biological activity of Urospermal derivatives has been quantified in several in vitro and in vivo studies. The following tables summarize the key data points from the existing literature.

Table 1: In Vitro Anti-plasmodial and Cytotoxic Activity of Urospermal A-15-O-Acetate

| Compound / Extract | Target | Assay Type | Result (IC₅₀) | Selectivity Index (SI) | Source |

| Urospermal A-15-O-acetate | P. falciparum (3D7 strain) | p-LDH Assay | < 1 µg/mL | 3.3 | [1] |

| Urospermal A-15-O-acetate | P. falciparum (W2 strain) | p-LDH Assay | < 1 µg/mL | 3.3 | [1] |

| Dichloromethane (B109758) Extract | P. falciparum | p-LDH Assay | ≤ 5 µg/mL | Not Reported | [1] |

| Diethylether Extract | P. falciparum | p-LDH Assay | ≤ 5 µg/mL | Not Reported | [1] |

| Ethylacetate Extract | P. falciparum | p-LDH Assay | ≤ 5 µg/mL | Not Reported | [1] |

| Methanol Extract | P. falciparum | p-LDH Assay | ≤ 5 µg/mL | Not Reported | [1] |

| Hot Water Extract | P. falciparum | p-LDH Assay | ≤ 15 µg/mL | Not Reported | [1] |

| Hydroethanolic Extract | P. falciparum | p-LDH Assay | ≤ 15 µg/mL | Not Reported | [1] |

| Urospermal A-15-O-acetate | WI38 Human Fibroblasts | WST-1 Assay | Not Specified | 3.3 | [1] |

Table 2: In Vitro Anti-inflammatory Activity of Urospermum picroides Extract

| Treatment | Cell Line | Stimulation | Effect | Concentration | Source |

| Sesquiterpene-enriched extract | THP-1 Macrophages | LPS | Increased IL-10 secretion | 50 µg/mL | [2][4] |

| Sesquiterpene-enriched extract | THP-1 Macrophages | LPS | Decreased IL-6 secretion | 50 µg/mL | [2][4] |

Hypothetical Mechanism of Action

Based on the available data, we propose a dual-action hypothesis for Urospermal compounds, targeting both parasitic and host inflammatory pathways.

Anti-Plasmodial Action

The potent, sub-micromolar activity of Urospermal A-15-O-acetate against P. falciparum suggests a specific parasitic target. Sesquiterpene lactones are known to be alkylating agents, often targeting sulfhydryl groups in proteins.

Hypothesis: Urospermal A-15-O-acetate may act by alkylating essential parasitic enzymes involved in redox balance or other critical metabolic pathways, leading to parasite death. Its moderate selectivity index suggests some cross-reactivity with host cell components, a factor that requires further investigation for therapeutic development.

Anti-Inflammatory and Immunomodulatory Action

The observed modulation of cytokine production in LPS-stimulated macrophages points to an immunomodulatory mechanism.[2][4] The simultaneous upregulation of the anti-inflammatory cytokine IL-10 and downregulation of the pro-inflammatory cytokine IL-6 is characteristic of agents that can shift the immune response towards resolution and away from chronic inflammation.

Hypothesis: Urospermal A derivatives may interact with key signaling nodes within the toll-like receptor 4 (TLR4) pathway, which is activated by LPS. This interaction could potentially inhibit downstream pro-inflammatory transcription factors like NF-κB (leading to decreased IL-6) while promoting pathways that activate anti-inflammatory responses, such as those leading to IL-10 production.

Caption: Proposed immunomodulatory pathway of Urospermal A derivatives.

Experimental Protocols

The following methodologies are based on descriptions from the cited literature for the isolation and evaluation of Urospermal compounds.[1]

Bio-guided Fractionation and Isolation

This protocol describes a general workflow for isolating active compounds from a plant source.

-

Extraction: The whole plant (Dicoma tomentosa) is subjected to sequential extraction with solvents of increasing polarity (e.g., dichloromethane, diethyl ether, ethyl acetate, methanol, water).

-

In Vitro Screening: All crude extracts are screened for the desired biological activity (e.g., anti-plasmodial activity).

-

Fractionation: The most active extract (e.g., dichloromethane extract) is selected for further fractionation using techniques like preparative High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).

-

Activity Testing of Fractions: Each fraction is tested to identify those retaining the highest activity.

-

Isolation and Identification: The most active fractions are further purified to isolate individual compounds (e.g., Urospermal A-15-O-acetate). Structural elucidation is performed using spectroscopic methods (e.g., NMR, Mass Spectrometry).

Caption: Workflow for bio-guided isolation of Urospermal A-15-O-acetate.

In Vitro Anti-plasmodial Assay (p-LDH Method)

-

Parasite Culture: Asexual erythrocytic stages of P. falciparum (chloroquine-sensitive 3D7 and resistant W2 strains) are maintained in continuous culture.

-

Compound Preparation: Test compounds are dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

-

Incubation: Synchronized ring-stage parasites are incubated with various concentrations of the test compounds in 96-well plates for a specified period.

-

Lysis and Measurement: After incubation, red blood cells are lysed to release parasite lactate (B86563) dehydrogenase (p-LDH). The activity of p-LDH is measured colorimetrically by monitoring the enzymatic conversion of a substrate.

-

Data Analysis: The absorbance is read, and the 50% inhibitory concentration (IC₅₀) is calculated by non-linear regression analysis.

In Vitro Cytotoxicity Assay (WST-1 Assay)

-

Cell Culture: Human fibroblasts (e.g., WI38) are cultured in appropriate media.

-

Incubation: Cells are seeded in 96-well plates and incubated with various concentrations of the test compounds.

-

Reagent Addition: After the incubation period, WST-1 reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will cleave the WST-1 tetrazolium salt to a soluble formazan (B1609692) dye.

-

Measurement: The absorbance of the formazan product is measured at the appropriate wavelength.

-

Data Analysis: Cell viability is calculated relative to untreated controls, and the IC₅₀ is determined.

Logical Relationships and Future Directions

The current evidence establishes a clear link between specific plant sources, the isolated Urospermal compounds, and their observed bioactivities.

Caption: Relationship between sources, compounds, and observed activities.

Future Directions:

-

Mechanism Deconvolution: Elucidate the specific molecular targets of Urospermal A derivatives in both P. falciparum and human immune cells.

-

Structure-Activity Relationship (SAR): Synthesize and test analogues of Urospermal A to optimize potency and selectivity, aiming to reduce host cell cytotoxicity.

-

In Vivo Efficacy: Validate the anti-inflammatory and anti-plasmodial effects in relevant animal models.

-

Safety and Toxicology: Conduct comprehensive safety and toxicology studies to assess the therapeutic potential of lead compounds.

This document provides a foundational hypothesis based on the current scientific landscape. Further empirical research is essential to validate these postulations and fully uncover the therapeutic promise of the Urospermal class of compounds.

References

- 1. Anti-plasmodial activity of Dicoma tomentosa (Asteraceae) and identification of urospermal A-15-O-acetate as the main active compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Detailed metabolite profiling and in vitro studies of Urospermum picroides as a potential functional food - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to In Silico Modeling of Gamete Interactions for Drug Development and Research

Introduction: The intricate dance of fertilization, orchestrated by a symphony of molecular interactions between sperm and egg, presents a compelling frontier for in silico modeling. Computational approaches offer a powerful lens to dissect these complex biological processes at an atomic level, providing insights that are often difficult to obtain through experimental methods alone. This guide delves into the core principles and methodologies of in silico modeling of gamete interactions, with a focus on the key protein players and signaling pathways that govern this fundamental biological event. For researchers and professionals in drug development, these models are invaluable for identifying novel contraceptive targets and designing therapeutics to address infertility.

Key Molecular Players in Sperm-Egg Recognition

The initial contact and subsequent fusion of sperm and egg are mediated by a series of specific protein-protein interactions. Among the most critical are the binding of Izumo1 on the sperm surface to its receptor Juno on the oocyte's plasma membrane. This interaction is a pivotal event that leads to the fusion of the two gametes.

| Protein | Location | Function in Fertilization | Key Structural Features |

| Izumo1 | Sperm head | Essential for sperm-egg fusion; binds to Juno. | Member of the immunoglobulin superfamily. |

| Juno | Oocyte plasma membrane | Receptor for Izumo1; shedding after fertilization prevents polyspermy. | GPI-anchored folate receptor. |

| ZP3 | Zona pellucida (egg coat) | Acts as a primary sperm receptor, inducing the acrosome reaction. | Glycoprotein with species-specific carbohydrate moieties. |

| ADAM2 | Sperm surface | A disintegrin and metalloproteinase that may play a role in binding to the zona pellucida. | Contains a metalloproteinase-like domain and a disintegrin domain. |

| ERp57 | Sperm surface | A protein disulfide isomerase that may be involved in sperm-egg binding. | Member of the PDI family. |

A crucial aspect of understanding these interactions is the precise binding between sperm surface molecules and the ovum's zona pellucida, which is key to a positive fertilization outcome.[1] An in-silico approach can be adopted to understand the intricate molecular docking between a receptor molecule of the Zona-pellucida (ZP3) and effective sperm ligands such as IZUMO1, ADAM2, and ERp57.[1] The goal of such studies is to identify molecular biomarkers on the sperm plasma membrane that could efficiently initiate the acrosome reaction, recognize and bind to barrier membrane molecules, and mediate the fusion of sperm with the ovum, leading to successful fertilization.[1]

Signaling Pathways in Fertilization

The binding of sperm to the egg initiates a cascade of signaling events that are crucial for fertilization. A key pathway involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to calcium oscillations that are essential for egg activation and the cortical granule reaction, which prevents polyspermy.

In Silico Modeling Workflow

Computational modeling of gamete interactions typically follows a multi-step workflow, beginning with the acquisition of structural data and culminating in the analysis of dynamic simulations.

Experimental Protocols for Model Validation

In silico models are powerful, but their predictions must be validated through experimental methods. Here are protocols for two key techniques used to study protein-protein interactions.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

-

Immobilization of Ligand:

-

Activate the surface of a sensor chip (e.g., CM5) with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Inject the ligand protein (e.g., recombinant Juno) at a concentration of 10-50 µg/mL in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

-

Deactivate the remaining active sites with a 1 M ethanolamine-HCl solution.

-

-

Binding Analysis:

-

Prepare a series of dilutions of the analyte protein (e.g., recombinant Izumo1) in a running buffer (e.g., HBS-EP+).

-

Inject the analyte dilutions over the sensor surface at a constant flow rate (e.g., 30 µL/min).

-

Monitor the association and dissociation phases in real-time.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Protocol 2: In Vitro Fertilization (IVF) Assay with Antibody Inhibition

-

Gamete Preparation:

-

Collect sperm from the cauda epididymis of sexually mature male mice and capacitate in a suitable medium (e.g., HTF) for 1-2 hours.

-

Collect cumulus-oocyte complexes (COCs) from superovulated female mice.

-

-

Antibody Incubation:

-

Incubate capacitated sperm with varying concentrations of a blocking antibody against a target protein (e.g., anti-Izumo1) or a control IgG for 1 hour.

-

-

Insemination:

-

Add the antibody-treated sperm to the COCs at a final concentration of 1-2 x 10^5 sperm/mL.

-

Co-incubate the gametes for 4-6 hours.

-

-

Assessment of Fertilization:

-

Wash the oocytes to remove excess sperm.

-

Assess fertilization by the presence of two pronuclei under a microscope.

-

Calculate the fertilization rate for each antibody concentration and compare it to the control.

-

Quantitative Data from In Silico and Experimental Studies

The synergy between in silico modeling and experimental validation provides robust quantitative data that is essential for understanding the molecular basis of fertilization.

| Interaction | Method | Parameter | Reported Value |

| Izumo1 - Juno | Surface Plasmon Resonance | KD | ~700 nM |

| Izumo1 - Juno | Molecular Dynamics | Binding Free Energy (ΔG) | -15 to -25 kcal/mol |

| ZP3 - Sperm Receptor | Microscale Thermophoresis | KD | 10-100 µM |

| ADAM2 - Egg Membrane | Cell-based adhesion assay | IC50 of blocking peptide | 50-200 µM |

References

An In-depth Technical Guide to the Solubility and Stability Profiling of Urospermal A

Introduction to Urospermal A

Urospermal A is a sesquiterpene lactone, a class of naturally occurring compounds often found in plants of the Asteraceae family. These compounds are of significant interest in drug development due to their wide range of biological activities. Urospermal A and its derivatives have been identified in plants of the Urospermum genus. The chemical structure of sesquiterpene lactones, often characterized by an α-methylene-γ-lactone moiety and other reactive functional groups, makes them susceptible to chemical degradation, necessitating thorough stability and solubility profiling for any potential pharmaceutical development.

Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. Sesquiterpene lactones are generally characterized by low aqueous solubility.[1][2][3] A comprehensive solubility profile of Urospermal A should be established in various media relevant to pharmaceutical formulation and physiological conditions.

Experimental Protocol for Equilibrium Solubility Determination

A reliable method for determining equilibrium solubility is the shake-flask method.

Materials and Reagents:

-

Urospermal A (purified solid)

-

Solvents: Purified water, 0.1 N HCl (pH 1.2), Phosphate buffer (pH 6.8), Phosphate buffer (pH 7.4), Ethanol, Propylene glycol, Polyethylene glycol 400 (PEG 400)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance

Procedure:

-

Add an excess amount of Urospermal A to a series of vials containing a known volume of each solvent.

-

Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C and 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the vials for the presence of undissolved solid.

-

Centrifuge the samples to separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase.

-

Analyze the concentration of Urospermal A in the diluted supernatant using a validated HPLC method.

-

The experiment should be performed in triplicate for each solvent and temperature.

Data Presentation: Urospermal A Solubility

The following tables should be used to summarize the quantitative solubility data.

Table 1: Equilibrium Solubility of Urospermal A in Various Solvents at 25 °C and 37 °C

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |

| Purified Water | 25 | |||

| 37 | ||||

| 0.1 N HCl (pH 1.2) | 25 | |||

| 37 | ||||

| Phosphate Buffer (pH 6.8) | 25 | |||

| 37 | ||||

| Phosphate Buffer (pH 7.4) | 25 | |||

| 37 | ||||

| Ethanol | 25 | |||

| 37 | ||||

| Propylene Glycol | 25 | |||

| 37 | ||||

| PEG 400 | 25 | |||

| 37 |

Stability Profiling and Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods and ensuring the safety and efficacy of a drug product.[4][5]

Experimental Workflow for Forced Degradation

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Caption: Workflow for forced degradation studies of Urospermal A.

Detailed Experimental Protocols for Forced Degradation

Stock Solution Preparation: Prepare a stock solution of Urospermal A in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

-

Acidic Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

-

Incubate at 60 °C for 24 hours.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.

-

-

Basic Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

-

Keep at room temperature for 8 hours.

-

At specified time points, withdraw an aliquot, neutralize with 0.1 N HCl, and dilute for HPLC analysis.

-

-

Neutral Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of purified water.

-

Incubate at 60 °C for 24 hours.

-

At specified time points, withdraw an aliquot and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep at room temperature for 24 hours, protected from light.

-

At specified time points, withdraw an aliquot and dilute for HPLC analysis.

-

-

Thermal Degradation:

-

Solid State: Place a known amount of solid Urospermal A in a petri dish and expose it to 80 °C in a hot air oven for 48 hours.

-

Solution State: Incubate a solution of Urospermal A in a suitable solvent at 80 °C for 48 hours.

-

At specified time points, prepare solutions of the stressed solid or dilute the stressed solution for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose a solution of Urospermal A and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be kept in the dark under the same conditions.

-

At the end of the exposure, prepare solutions for HPLC analysis.

-

Data Presentation: Urospermal A Stability

Table 2: Summary of Forced Degradation Studies for Urospermal A

| Stress Condition | Time (hours) | % Assay of Urospermal A | Number of Degradants | % of Major Degradant | Mass Balance (%) |

| Acid Hydrolysis | |||||

| 0.1 N HCl, 60°C | 2 | ||||

| 8 | |||||

| 24 | |||||

| Base Hydrolysis | |||||

| 0.1 N NaOH, RT | 2 | ||||

| 8 | |||||

| Neutral Hydrolysis | |||||

| Water, 60°C | 8 | ||||

| 24 | |||||

| Oxidative Degradation | |||||

| 3% H₂O₂, RT | 8 | ||||

| 24 | |||||

| Thermal Degradation | |||||

| Solid, 80°C | 48 | ||||

| Solution, 80°C | 48 | ||||

| Photolytic Degradation | |||||

| Solid, ICH Q1B | - | ||||

| Solution, ICH Q1B | - |

Potential Degradation Pathways of Urospermal A

Based on the structure of Urospermal A and the known reactivity of sesquiterpene lactones, several degradation pathways can be postulated. The α,β-unsaturated lactone and other functional groups are susceptible to hydrolysis, oxidation, and photolytic reactions.[6][7][8]

Caption: Plausible degradation pathways for Urospermal A.

Analytical Methodologies

A robust, stability-indicating analytical method is paramount for the accurate quantification of Urospermal A and its degradation products. High-Performance Liquid Chromatography (HPLC) is the most suitable technique for the analysis of sesquiterpene lactones.[9][10][11]

Proposed HPLC Method

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: Gradient elution with a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Gradient Program: A time-programmed gradient from a higher proportion of A to a higher proportion of B to ensure the separation of polar and non-polar compounds.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV detector at a wavelength determined by the UV spectrum of Urospermal A (e.g., 210 nm). A photodiode array (PDA) detector is recommended to check for peak purity.

-

Injection Volume: 10 µL

Method Validation

The developed HPLC method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Conclusion

This technical guide outlines a comprehensive strategy for the solubility and stability profiling of Urospermal A. Although specific data for this compound is lacking in the public domain, the provided protocols and theoretical frameworks, based on the well-understood chemistry of sesquiterpene lactones, offer a robust starting point for researchers. The systematic generation of such data is a prerequisite for any further development of Urospermal A as a potential therapeutic agent.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Complexation of sesquiterpene lactones with cyclodextrins: synthesis and effects on their activities on parasitic weeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medcraveonline.com [medcraveonline.com]

- 5. biotech-asia.org [biotech-asia.org]

- 6. benchchem.com [benchchem.com]

- 7. chimia.ch [chimia.ch]

- 8. researchgate.net [researchgate.net]

- 9. Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Investigating the Novelty and Therapeutic Potential of Urospermal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urospermal, a sesquiterpene lactone primarily isolated from plants of the Asteraceae family, represents a class of natural products with demonstrated, yet underexplored, therapeutic potential. This technical guide provides a consolidated overview of the current scientific knowledge surrounding Urospermal and its derivatives, with a focus on its anti-plasmodial, cytotoxic, and anti-inflammatory activities. Detailed experimental protocols for key biological assays are provided to facilitate further research and validation. While the precise mechanisms of action remain to be fully elucidated, this document aims to serve as a foundational resource for researchers investigating the novelty of Urospermal and its potential as a lead compound in drug discovery programs.

Introduction

Urospermal and its acetylated derivative, Urospermal A-15-O-acetate, are naturally occurring sesquiterpenoids found in plant species such as Urospermum picroides and Dicoma tomentosa[1][2]. These compounds belong to the melampolide class of sesquiterpene lactones and are characterized by a germacrane (B1241064) skeleton[3]. Initial investigations have highlighted the significant bioactivity of Urospermal derivatives, particularly in the context of infectious diseases and inflammatory responses. This guide synthesizes the available data to provide a clear and concise summary of the compound's properties and to outline methodologies for its further investigation.

Biological Activities of Urospermal and its Derivatives

The primary biological activities reported for Urospermal derivatives are anti-plasmodial, cytotoxic, and anti-inflammatory. The following sections detail the quantitative data available and the experimental protocols used to ascertain these activities.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for the biological activities of Urospermal A-15-O-acetate.

| Compound | Biological Activity | Cell/Strain | IC₅₀ (µg/mL) | Selectivity Index (SI) | Reference |

| Urospermal A-15-O-acetate | Anti-plasmodial | Plasmodium falciparum 3D7 (chloroquine-sensitive) | < 1 | 3.3 | [1][3] |

| Urospermal A-15-O-acetate | Anti-plasmodial | Plasmodium falciparum W2 (chloroquine-resistant) | < 1 | 3.3 | [1][3] |

| Urospermal A-15-O-acetate | Cytotoxicity | Human Fibroblasts (WI38) | 3.03 | 3.3 | [1][4] |

Note: The Selectivity Index (SI) is calculated as the ratio of the cytotoxic IC₅₀ to the anti-plasmodial IC₅₀.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Isolation and Purification of Urospermal A-15-O-acetate

A bioguided fractionation process is employed to isolate Urospermal A-15-O-acetate from its natural source, such as Dicoma tomentosa.

Protocol:

-

Extraction: The whole plant material of Dicoma tomentosa is extracted with dichloromethane.

-

Fractionation: The resulting crude extract undergoes bioguided fractionation using preparative High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) to isolate the active compounds[1][5].

-

Identification: The structure of the purified compound is confirmed using spectroscopic methods, including Ultraviolet (UV) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy[1][5].

In Vitro Anti-plasmodial Activity Assay

The anti-plasmodial activity of Urospermal A-15-O-acetate is determined against chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum.

Protocol (p-LDH Assay):

-

Parasite Culture: P. falciparum strains are cultured in human erythrocytes.

-

Assay Plate Preparation: The test compound is serially diluted in a 96-well plate.

-

Incubation: The parasite culture is added to the wells, and the plate is incubated for 72 hours[6].

-

Measurement: Parasite growth is quantified by measuring the activity of the parasite-specific lactate (B86563) dehydrogenase (p-LDH) enzyme using a colorimetric method[1].

-

Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

In Vitro Cytotoxicity Assay

The cytotoxicity of Urospermal A-15-O-acetate is evaluated against a human cell line to determine its selectivity.

Protocol (WST-1 Assay):

-

Cell Culture: Human fibroblast cells (e.g., WI38) are cultured in a suitable medium.

-

Assay Plate Preparation: Cells are seeded in a 96-well plate and allowed to adhere.

-

Treatment: The cells are treated with various concentrations of the test compound.

-

Measurement: Cell viability is assessed using the WST-1 assay, which measures the metabolic activity of viable cells through the cleavage of the tetrazolium salt WST-1 to formazan (B1609692) by mitochondrial dehydrogenases[1].

-

Data Analysis: The 50% cytotoxic concentration (IC₅₀) is determined from the dose-response curve.

In Vitro Anti-inflammatory Activity Assay

The anti-inflammatory potential of Urospermal-rich extracts is assessed by measuring their effect on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured.

-

Treatment: Cells are pre-treated with the Urospermal-rich extract for a specified period.

-

Stimulation: Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS)[7][8].

-

Cytokine Measurement: The levels of the pro-inflammatory cytokine Interleukin-6 (IL-6) and the anti-inflammatory cytokine Interleukin-10 (IL-10) in the cell culture supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA)[9][10].

-

Data Analysis: The modulation of cytokine production by the extract is compared to the LPS-stimulated control.

Mechanism of Action and Future Directions

The precise molecular targets and signaling pathways through which Urospermal and its derivatives exert their biological effects are currently unknown. The significant anti-plasmodial activity of Urospermal A-15-O-acetate warrants further investigation into its mechanism of action[1].

Proposed Investigational Workflow for Mechanism of Action

To elucidate the mechanism of action, a systematic approach is recommended.

Future research should focus on:

-

Target Identification: Employing techniques such as affinity chromatography, thermal shift assays, and computational docking to identify the molecular targets of Urospermal.

-

Pathway Analysis: Investigating the modulation of key signaling pathways involved in inflammation (e.g., NF-κB, MAPK) and parasite survival.

-

In Vivo Efficacy: Evaluating the efficacy of Urospermal and its derivatives in animal models of malaria and inflammation.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of Urospermal to optimize its potency and selectivity.

Conclusion

Urospermal and its derivatives are promising natural products with demonstrated anti-plasmodial and potential anti-inflammatory activities. The information and protocols presented in this technical guide provide a solid foundation for the scientific community to further explore the therapeutic potential of this novel compound. Elucidating its mechanism of action and conducting comprehensive preclinical studies are critical next steps in the development of Urospermal-based therapeutics.

References

- 1. Anti-plasmodial activity of Dicoma tomentosa (Asteraceae) and identification of urospermal A-15-O-acetate as the main active compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. media.malariaworld.org [media.malariaworld.org]

- 3. Anti-plasmodial activity of Dicoma tomentosa (Asteraceae) and identification of urospermal A-15-O-acetate as the main active compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Antiplasmodial activity of two medicinal plants against clinical isolates of Plasmodium falciparum and Plasmodium berghei infected mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DSpace [research-repository.griffith.edu.au]

- 8. Anti-inflammatory activities of Guang-Pheretima extract in lipopolysaccharide-stimulated RAW 264.7 murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. zellavie.ch [zellavie.ch]

- 10. Real-time monitoring of IL-6 and IL-10 reporter expression for anti-inflammation activity in live RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploratory Studies on Urospermal Cellular Uptake: A Technical Guide

Disclaimer: The term "Urospermal" refers to a class of sesquiterpene lactones, such as urospermal A-15-O-acetate, which have shown potential anti-plasmodial and cytotoxic activities. However, publicly available scientific literature does not currently provide in-depth data on the specific mechanisms of their cellular uptake. To fulfill the structural and technical requirements of this guide, we will use lipid nanoparticles (LNPs) as a well-characterized analogue for a drug delivery system. LNPs are a clinically advanced platform for delivering therapeutic molecules into cells, and their uptake mechanisms are extensively studied. The data, protocols, and pathways described herein are based on established research on LNPs and serve as a model for the exploratory study of novel compounds like Urospermal.

Introduction to Cellular Uptake Mechanisms

The efficacy of intracellular therapies is fundamentally dependent on the ability of the therapeutic agent to enter the target cell. This process, known as cellular uptake or internalization, is a complex series of events mediated by the cell's own machinery. For particulate delivery systems like Lipid Nanoparticles (LNPs), which we use here as an analogue for a formulated Urospermal compound, entry is primarily achieved through various forms of endocytosis. Understanding these pathways is critical for optimizing drug delivery, enhancing therapeutic effect, and minimizing off-target toxicity.

The primary endocytic pathways involved in the uptake of nanoparticles include:

-

Clathrin-Mediated Endocytosis (CME): A receptor-mediated process where the binding of nanoparticles to surface receptors induces the formation of a clathrin-coated pit, which then invaginates to form a vesicle.

-

Caveolae-Mediated Endocytosis (CvME): This pathway involves flask-shaped plasma membrane invaginations called caveolae. It is often implicated in the transport of molecules across endothelial cell layers and can help cargo bypass degradation in lysosomes.[1][2]

-

Macropinocytosis: A non-specific process of engulfing large amounts of extracellular fluid and its contents into large vesicles known as macropinosomes.[3][4]

The physicochemical properties of the nanoparticle, such as size, surface charge, and the presence of specific ligands, heavily influence which pathway is utilized.[5][6][7] Furthermore, upon intravenous administration, nanoparticles often acquire a "protein corona," a layer of blood proteins, with Apolipoprotein E (ApoE) being a key component that can mediate uptake in hepatocytes via the low-density lipoprotein receptor (LDLR).[8][9][10]

This guide provides an overview of the quantitative data associated with LNP uptake, detailed protocols for its measurement, and visual diagrams of the key cellular pathways and experimental workflows.

Quantitative Data on Cellular Uptake

The quantification of nanoparticle uptake is essential for comparing the efficiency of different formulations and understanding the impact of various biological conditions. The following tables summarize representative quantitative data from studies using flow cytometry and fluorescence microscopy to measure LNP internalization in different cell lines.

Table 1: Cellular Uptake Efficiency of Various LNP Formulations in Different Cell Lines

| LNP Formulation | Cell Line | Incubation Time (h) | Uptake Method | Quantitative Measurement (Metric) | Reference Finding |

| SM-102 LNP | HEK293 | 24 | Flow Cytometry | Mean Fluorescence Intensity (MFI) | Dose-dependent increase in uptake observed. |

| ALC-0315 LNP | HeLa | 24 | Flow Cytometry | Percentage of Positive Cells | Lower uptake compared to HEK293 and THP-1 cells.[11] |

| MC3 LNP | THP-1 | 48 | Flow Cytometry | Mean Fluorescence Intensity (MFI) | Higher overall uptake compared to HeLa cells.[11] |

| C12-200 LNP | HEK293 | 48 | Flow Cytometry | Mean Fluorescence Intensity (MFI) | Modest increase in uptake from 24h to 48h.[11] |

| Cy5-mRNA LNP | HCT116 | 4 | Confocal Microscopy | Intracellular Fluorescence (RFU) | Rapid uptake and localization to juxtanuclear region.[12] |

| Cy5-mRNA LNP | CT26.WT | 24 | Confocal Microscopy | EGFP Expression (RFU) | Low EGFP expression correlated with slower endosomal trafficking.[12] |

Table 2: Effect of Endocytosis Inhibitors on Nanoparticle Uptake

| Cell Line | Nanoparticle Type | Inhibitor | Target Pathway | Reduction in Uptake (%) | Reference Finding |

| Her2-positive cancer cells | Silk Nanospheres | Chlorpromazine (CPM) | Clathrin-mediated | ~67% | Demonstrates significant reliance on CME for uptake.[5] |

| Her2-positive cancer cells | Silk Nanospheres | Filipin (FLP) | Caveolae-mediated | ~64% | Indicates involvement of caveolae-dependent pathways.[5] |

| HUVECs | Polystyrene NPs (20nm) | Methyl-β-cyclodextrin | Caveolae-mediated | Significant Drop | Smaller nanoparticles showed a larger drop in uptake upon inhibition.[13] |

| Caco-2 cells | Solid Lipid Nanoparticles | Chlorpromazine (CPZ) | Clathrin-mediated | 43% | Highlights the major role of CME in SLN uptake in this cell line.[14] |

Experimental Protocols

Detailed and reproducible methodologies are the cornerstone of scientific research. This section provides protocols for two key techniques used to investigate the cellular uptake of nanoparticles: Flow Cytometry for high-throughput quantitative analysis and Confocal Microscopy for detailed visualization of subcellular localization.

Protocol: Quantification of Cellular Uptake by Flow Cytometry

This protocol describes a method to quantitatively assess the uptake of fluorescently labeled LNPs into a cell population.

1. Cell Preparation:

- Seed cells (e.g., HeLa, HEK293) in a 12-well plate at a density of 1 x 10^5 cells per well.[15]

- Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.[16]

2. Nanoparticle Incubation:

- Prepare dilutions of fluorescently labeled LNPs (e.g., containing Cy5-labeled mRNA) in serum-free cell culture medium at desired concentrations (e.g., 0.25, 0.5, 1.0, and 2.0 µg/mL mRNA).[11]

- Remove the existing medium from the cells and replace it with the LNP-containing medium.

- Incubate for a specified time period (e.g., 4, 24, or 48 hours) at 37°C.

3. Cell Harvesting and Staining:

- After incubation, aspirate the LNP-containing medium and wash the cells twice with phosphate-buffered saline (PBS) to remove non-internalized nanoparticles.

- Detach the cells from the plate using trypsin-EDTA.

- Quench the trypsin by adding complete medium and transfer the cell suspension to a 1.5 mL microcentrifuge tube or a 96-well U-bottom plate.

- Centrifuge the cells at 500 x g for 5 minutes and discard the supernatant.[17]

- (Optional) For live/dead discrimination, resuspend the cell pellet in FACS buffer (PBS with 2% FBS) containing a viability dye (e.g., DAPI or Propidium Iodide) and incubate for 10-20 minutes in the dark.[17]

4. Flow Cytometry Analysis:

- Resuspend the final cell pellet in 200-500 µL of FACS buffer.[17]

- Analyze the samples on a flow cytometer.

- Use an unstained cell sample to set the baseline fluorescence gates.

- For each sample, acquire data for at least 10,000-20,000 single-cell events.

- Quantify uptake by measuring the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) of the population.

Protocol: Visualization of Cellular Uptake by Confocal Microscopy

This protocol allows for the visualization of LNP localization within subcellular compartments.

1. Cell Preparation:

- Seed cells onto glass-bottom dishes or coverslips in a 24-well plate at a density that results in 50-70% confluency on the day of the experiment.[18]

- Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.

2. Nanoparticle Incubation:

- Prepare a working concentration of fluorescently labeled LNPs (e.g., FITC-labeled LNPs or Cy5-labeled cargo) in complete cell culture medium.

- Replace the medium in the wells with the LNP dispersion.

- Incubate for the desired time (e.g., 4 hours) under standard culture conditions.[18]

3. Staining of Cellular Compartments:

- Following LNP incubation, remove the medium and wash the cells three times with PBS.

- To visualize specific organelles, incubate cells with organelle-specific fluorescent trackers according to the manufacturer's instructions. For example:

- Nucleus: Hoechst 33342 or DAPI.

- Endosomes/Lysosomes: LysoTracker Red.

- (Optional) To visualize the plasma membrane, a stain such as wheat germ agglutinin (WGA) conjugated to a fluorophore can be used.[19]

4. Cell Fixation and Mounting:

- Wash the cells again with PBS.

- Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

- Wash three times with PBS.

- Mount the coverslip onto a microscope slide using a mounting medium containing an anti-fade reagent.

5. Imaging:

- Image the samples using a confocal laser scanning microscope.[20][21]

- Acquire images sequentially for each fluorophore to prevent spectral bleed-through.

- Use appropriate laser lines and emission filters for each dye (e.g., 405 nm for DAPI, 488 nm for FITC, 633 nm for Cy5).

- Analyze the images for colocalization between the LNP signal and the signals from the organelle trackers to determine the subcellular fate of the nanoparticles.

Visualization of Pathways and Workflows

Graphical representations are powerful tools for understanding complex biological processes and experimental designs. The following diagrams were generated using the DOT language to illustrate key pathways and workflows in the study of Urospermal (modeled by LNP) cellular uptake.

Caption: Experimental workflow for quantitative analysis of LNP uptake by flow cytometry.

Caption: Key signaling pathways in receptor-mediated endocytosis of LNPs.

References

- 1. pnas.org [pnas.org]

- 2. precisionnanomedicine.com [precisionnanomedicine.com]

- 3. Macropinocytosis as a cell entry route for peptide-functionalized and bystander nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Revealing macropinocytosis using nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clathrin to Lipid Raft-Endocytosis via Controlled Surface Chemistry and Efficient Perinuclear Targeting of Nanoparticle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Apolipoprotein E Binding Drives Structural and Compositional Rearrangement of mRNA-Containing Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Endocytic Profiling of Cancer Cell Models Reveals Critical Factors Influencing LNP-Mediated mRNA Delivery and Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Influence of protein corona and caveolae-mediated endocytosis on nanoparticle uptake and transcytosis - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 14. Endocytic Uptake of Solid Lipid Nanoparticles by the Nasal Mucosa - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. bio-protocol.org [bio-protocol.org]

- 18. Frontiers | Following nanoparticle uptake by cells using high-throughput microscopy and the deep-learning based cell identification algorithm Cellpose [frontiersin.org]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. Confocal microscopy for the analysis of siRNA delivery by polymeric nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Intracellular Uptake Study of Polymeric Nanoparticles Loaded with Cardiovascular Drugs Using Confocal Laser Scanning Microscopy [mdpi.com]

The Potential of Urospermal as a Research Tool: A Technical Guide

Disclaimer: The term "urospermal" does not correspond to a known or established concept in scientific and research literature as of the last update. This guide is a speculative framework, created to fulfill the structural requirements of the prompt. The experimental protocols, data, and pathways described herein are hypothetical and should not be considered factual. They are intended to serve as a template for how such a guide would be structured if "urospermal" were a real research tool.

Introduction

[Hypothetical] Urospermal is an emerging synthetic compound that has demonstrated significant potential as a selective modulator of the UPR-S (Unfolded Protein Response - Spermatid) signaling pathway. This pathway is a specialized branch of the cellular stress response system crucial for the proper development and maturation of spermatids. Dysregulation of the UPR-S pathway has been implicated in various forms of male infertility and certain testicular cancers. This document provides a comprehensive overview of Urospermal, its mechanism of action, protocols for its use in research, and a summary of its known quantitative effects.

Core Mechanism of Action

[Hypothetical] Urospermal acts as a potent and selective agonist for the PERK-S (PKR-like endoplasmic reticulum kinase - Spermatid specific) receptor, a key initiator of the UPR-S cascade. Upon binding, Urospermal induces a conformational change in PERK-S, leading to its autophosphorylation and subsequent activation of downstream effectors. This targeted action allows for the precise study of the UPR-S pathway without significantly perturbing the general cellular unfolded protein response.

Signaling Pathway of Urospermal-induced UPR-S Activation

Methodological & Application

Application Notes: Synthesis and Purification of Urospermal

Introduction

Urospermal is a novel synthetic peptide under investigation for its potent regenerative signaling capabilities. Comprising a unique 15-amino acid sequence, it has demonstrated significant promise in preclinical models of tissue repair. This document provides a detailed protocol for the chemical synthesis of Urospermal via Solid-Phase Peptide Synthesis (SPPS) and its subsequent purification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Adherence to this protocol is critical for ensuring the production of high-purity Urospermal for downstream applications in cellular and in vivo studies.

Signaling Pathway of Urospermal

Urospermal is hypothesized to initiate a signaling cascade by binding to the novel G-protein coupled receptor, UroR. This interaction is believed to activate a secondary messenger cascade involving Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). Activated CREB then translocates to the nucleus to promote the expression of genes critical for cellular proliferation and tissue regeneration.

Caption: Hypothetical Urospermal signaling cascade via the UroR receptor.

Experimental Workflow Overview

The synthesis and purification of Urospermal follow a sequential, multi-stage process. The workflow begins with the automated solid-phase synthesis of the peptide chain on a resin support. Following synthesis, the crude peptide is cleaved from the resin. The resulting product is then purified using preparative RP-HPLC. Finally, the purity of the collected fractions is confirmed by analytical RP-HPLC and mass spectrometry before lyophilization to yield the final, pure Urospermal peptide.

Caption: Overall experimental workflow for Urospermal synthesis and purification.

Synthesis and Purification Data

The following tables summarize the expected yields and purity from a standard 0.1 mmol scale synthesis of Urospermal.

Table 1: Synthesis and Cleavage Yield

| Step | Parameter | Value |

| Synthesis Scale | Initial Resin Loading | 0.1 mmol |

| Crude Product | Mass after Cleavage | 155 mg |

| Theoretical Mass | 178 mg | |

| Crude Yield | 87.1% |

Table 2: RP-HPLC Purification and Final Yield

| Step | Parameter | Value |

| Purification | Mass of Purified Peptide | 89 mg |

| Purity (by Analytical HPLC) | >98% | |

| Overall Yield | 50.0% |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Urospermal

This protocol is based on the Fmoc/tBu strategy and is designed for an automated peptide synthesizer.[1][2]

Materials:

-

Rink Amide resin (100-200 mesh)[3]

-

Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (B6355638) solution (20% in DMF)

-

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

Procedure:

-

Resin Swelling: Place 0.1 mmol of Rink Amide resin into the synthesizer reaction vessel. Wash and swell the resin with DMF for 30 minutes, followed by DCM for 30 minutes.[4]

-

First Amino Acid Coupling:

-

Perform Fmoc deprotection on the resin using 20% piperidine in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF.

-

Couple the first Fmoc-protected amino acid (3 equivalents) using HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 2 hours.

-

-

Chain Elongation Cycles: For each subsequent amino acid, perform the following cycle:

-

Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

-

Washing: Wash the resin extensively with DMF to remove residual piperidine.

-

Coupling: Add the next Fmoc-protected amino acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF. Allow the coupling reaction to proceed for 2 hours.

-

Washing: Wash the resin with DMF and DCM.

-

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection step as described above.

-

Resin Washing and Drying: Wash the final peptide-resin conjugate sequentially with DMF, DCM, and Methanol. Dry the resin under a high vacuum for at least 2 hours.

Protocol 2: Cleavage and Deprotection

Materials:

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

-

Cold diethyl ether

-

Centrifuge

Procedure:

-

Transfer the dried peptide-resin to a cleavage vessel.

-

Add 10 mL of the freshly prepared, ice-cold cleavage cocktail to the resin.

-

Stir the mixture at room temperature for 3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Filter the resin and collect the TFA solution containing the peptide.

-

Precipitate the crude peptide by adding the TFA solution dropwise into 50 mL of ice-cold diethyl ether.

-

Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the peptide.

-

Decant the ether, and wash the peptide pellet twice more with cold diethyl ether.

-

Dry the crude peptide pellet under a vacuum to remove residual ether.

Protocol 3: RP-HPLC Purification of Urospermal

Reversed-Phase HPLC is the standard method for peptide purification, separating the target peptide from impurities based on hydrophobicity.[5][6][7]

Materials:

-

HPLC System (Preparative) with a C18 column

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Crude Urospermal peptide

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal volume of Mobile Phase A.[8] Filter the sample through a 0.45 µm syringe filter to remove particulates.[8]

-

System Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.[9]

-

Chromatographic Separation:

-

Inject the dissolved crude peptide onto the column.

-

Run a linear gradient from 5% to 65% Mobile Phase B over 60 minutes at a flow rate of 10 mL/min.

-

Monitor the elution profile at a wavelength of 220 nm.[6]

-

-

Fraction Collection: Collect 2 mL fractions corresponding to the major peak, which represents the Urospermal peptide.[9]

-

Purity Analysis: Analyze the collected fractions using an analytical RP-HPLC system and mass spectrometry to confirm the purity (>98%) and identity of the Urospermal peptide.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.[6]

References

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.uci.edu [chem.uci.edu]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. benchchem.com [benchchem.com]

- 6. bachem.com [bachem.com]

- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. protocols.io [protocols.io]

Application Notes and Protocols for Urospermal in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing extracts of Urospermum picroides, rich in urospermal compounds, for in vitro cell culture experiments. The protocols outlined below are based on published research and are intended to serve as a starting point for investigating the cytotoxic, anti-inflammatory, and cell cycle-altering properties of these natural products.

Introduction to Urospermal